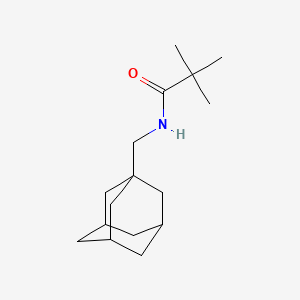

![molecular formula C14H14F3N3O B2577069 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 677311-06-7](/img/structure/B2577069.png)

5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . A variety of synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold . For instance, a Suzuki–Miyaura cross-coupling reaction has been reported as a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidines consists of both pyrazole and pyrimidine rings . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyrimidines are diverse. For instance, the arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrazolo[1,5-a]pyrimidines can vary depending on the specific substituents attached to the scaffold . They are known to possess significant photophysical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, including compounds closely related to "5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine," has been extensively studied. These compounds have been evaluated for their anti-inflammatory and antimicrobial activities. One such study synthesized a series of these compounds and found that one exhibited comparable anti-inflammatory activity to the standard drug Indomethacin. Additionally, some of these synthesized compounds showed promising antimicrobial activity against both Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Combinatorial Chemistry and Drug Discovery

The compound and its derivatives have also been utilized in the liquid-phase synthesis of combinatorial libraries. This approach allowed the synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides, demonstrating the compound's versatility in drug discovery and development processes. This methodology emphasized the efficient creation of a vast array of derivatives, facilitating the exploration of biological activities and potential therapeutic applications (Dalinger et al., 2005).

Structural and Chemical Properties

Research has also focused on understanding the structural and chemical properties of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. Studies involving X-ray crystallography and NMR spectroscopy have been conducted to elucidate the molecular structures of these compounds. These investigations provide insights into the compounds' chemical behavior and potential interactions with biological targets, which is crucial for designing drugs with specific biological activities (Portilla et al., 2005).

Anticancer and Cytotoxic Activities

Several derivatives of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies aim to discover novel anticancer agents by exploring the cytotoxic potential of these compounds. The findings indicate that certain derivatives exhibit significant inhibition against cancer cell proliferation, underscoring the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are FLT3 and CHK1 . These are key enzymes involved in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine acts as a dual inhibitor of FLT3 and CHK1 . It exhibits excellent kinase potency and antiproliferative activity against MV4-11 cells . It also possesses high selectivity over the c-Kit enzyme and low hERG inhibitory ability .

Biochemical Pathways

The compound affects the FLT3 and CHK1 pathways, which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can disrupt these pathways and induce cell death .

Pharmacokinetics

This suggests that it has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The result of the action of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the inhibition of cell proliferation and induction of cell death . This is achieved through its potent inhibition of FLT3 and CHK1, key enzymes involved in cell proliferation and survival .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-21-11-5-3-2-4-9(11)10-8-12(14(15,16)17)20-13(19-10)6-7-18-20/h2-7,10,12,19H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCXWEXMERAVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(N3C(=CC=N3)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)

![2-(4-fluorophenoxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2576989.png)

![1-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2576990.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2576992.png)

![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)

![methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2576998.png)

![Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2577002.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2577003.png)

![3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2577007.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B2577008.png)